Home > Products > Screening Compounds P59897 > 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline
7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline - 2198358-47-1

7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline

Catalog Number: EVT-2861611
CAS Number: 2198358-47-1
Molecular Formula: C13H14FN3O
Molecular Weight: 247.273
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Afatinib (BIBW 2992)

Compound Description: Afatinib (BIBW 2992) is a potent and irreversible ErbB family blocker that irreversibly inhibits EGFR, HER2, and ErbB4 by covalently binding to their ATP-binding sites. It is clinically used to treat non-small cell lung cancer (NSCLC) patients who harbor EGFR mutations. Afatinib demonstrates efficacy in inhibiting tumor cell proliferation by blocking signaling pathways downstream of ErbB family receptors. [, , , , ]

Relevance: Afatinib shares a core quinazoline structure with 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline. Notably, both compounds feature a 7-substituted oxygen-linked sidechain on the quinazoline ring. While the exact sidechain structures differ, this similarity highlights a potential avenue for exploring variations in substituents at this position and their impact on biological activity, particularly concerning anti-cancer properties. [, , , , ]

Dacomitinib (PF-00299804)

Compound Description: Dacomitinib is an irreversible pan-HER inhibitor that acts upon EGFR, HER2, and HER4. It is used to treat patients with metastatic NSCLC harboring EGFR mutations. This compound exhibits potent anti-tumor activity by blocking HER signaling pathways. []

Relevance: Similar to 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline, Dacomitinib possesses a quinazoline scaffold. The presence of a fluorine atom on the quinazoline ring in both compounds further strengthens their structural relationship. This shared feature suggests the importance of fluorine substitution on the quinazoline core for potential anti-tumor activity, making it an essential aspect to consider when exploring structural analogs. []

Cediranib (AZD2171)

Compound Description: Cediranib is a potent VEGF receptor tyrosine kinase inhibitor that effectively blocks all three VEGF receptors (VEGFR1, VEGFR2, and VEGFR3). It is currently being investigated for its potential in treating various cancers. Cediranib effectively disrupts angiogenesis by inhibiting VEGFR signaling, thereby limiting tumor growth and progression. [, , ]

Relevance: Cediranib, like 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline, belongs to the quinazoline class of compounds. Both share a 4-substituted oxygen-linked sidechain on the quinazoline ring. Although the side chains differ in their specific structures, the commonality emphasizes the significance of modifications at this position for modulating biological activities. [, , ]

Indolphenol (4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol)

Compound Description: Indolphenol is a crucial intermediate in the synthesis of Cediranib (AZD2171), a potent inhibitor of vascular endothelial growth factor (VEGF) receptors. The alkylation of indolphenol with 1-(3-chloropropyl)pyrrolidine is the final synthetic step in producing Cediranib. This reaction is of significant interest in understanding the formation of synthetic impurities during drug synthesis. []

Relevance: Indolphenol is a direct precursor to Cediranib, a close structural analog of 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline. The structural similarities between Indolphenol, Cediranib, and the target compound highlight the importance of the quinazoline scaffold and its modifications in developing new therapeutic agents, especially in the context of angiogenesis inhibition. []

(R)-5b ((R)-1-cyclopropyl-8-(difluoromethoxy)-7-(1-methylisoindolin-5-yl)-4-oxoquinol ine-3-carboxylic acid)

Compound Description: (R)-5b is a promising antibacterial agent exhibiting potent activity against a broad spectrum of bacteria, including drug-resistant strains. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. Notably, (R)-5b demonstrates superior potency and a better safety profile compared to existing fluoroquinolone antibiotics like levofloxacin and ciprofloxacin. []

Relevance: Although (R)-5b possesses a quinolone core instead of the quinazoline structure found in 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline, both compounds share significant structural similarities. These similarities include the presence of a fluorine atom and a cyclic amine-containing side chain, albeit at different positions on their respective core structures. This comparison suggests a potential for exploring structural variations and their impact on biological activity, especially concerning antibacterial properties. []

Overview

7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities, particularly in medicinal chemistry. This compound features a fluorine atom at the seventh position and a 1-methylpyrrolidin-3-yloxy group at the fourth position of the quinazoline ring. The presence of these substituents contributes to its unique chemical properties and potential therapeutic applications.

Source

The compound is synthesized through various chemical processes that involve the modification of quinazoline derivatives. It has been studied extensively for its potential as an anticancer agent and as an inhibitor of specific biological targets, including kinases.

Classification

7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline can be classified as:

  • Chemical Class: Quinazoline derivatives.
  • Functional Group: Ether (due to the presence of the pyrrolidinyl ether).
  • Substituents: Fluorine and pyrrolidine moieties.
Synthesis Analysis

Methods

The synthesis of 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline typically involves several key steps:

  1. Formation of the Quinazoline Core: The quinazoline structure is often synthesized from anthranilic acid derivatives through cyclization reactions with formamide or formic acid.
  2. Substitution Reaction: The introduction of the 1-methylpyrrolidin-3-yloxy group occurs via nucleophilic substitution, where a preformed chloroquinazoline derivative reacts with 1-methylpyrrolidin-3-ol under basic conditions.

Technical Details

The synthesis may utilize various reagents and conditions, including:

  • Reagents: Formamide, sodium hydroxide, and 1-methylpyrrolidin-3-ol.
  • Conditions: Reactions are often carried out under reflux or at elevated temperatures to enhance yields.
Molecular Structure Analysis

Structure

The molecular structure of 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline consists of a fused benzene and pyrimidine ring system, with specific substituents that influence its reactivity and biological activity.

Data

Key structural data include:

  • Molecular Formula: C12_{12}H14_{14}F N3_{3}O
  • Molecular Weight: Approximately 233.26 g/mol
  • Melting Point: Typically determined through experimental methods.
Chemical Reactions Analysis

Reactions

7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form N-oxides using agents like hydrogen peroxide.
  2. Reduction: Reduction reactions can yield different derivatives using lithium aluminum hydride.
  3. Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation Agents: Hydrogen peroxide in acetic acid.
  • Reducing Agents: Lithium aluminum hydride in dry ether.
Mechanism of Action

Process

The mechanism of action for 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline primarily involves its interaction with specific biological targets, such as kinases involved in cancer cell proliferation.

Data

Research indicates that this compound inhibits the proliferation of various human cancer cell lines by interfering with signaling pathways related to cell survival and growth, leading to apoptosis and cell cycle arrest.

Physical and Chemical Properties Analysis

Physical Properties

Important physical properties include:

  • Appearance: Typically a crystalline solid.

Chemical Properties

Chemical properties encompass:

  • Solubility: Solubility in organic solvents like dimethyl sulfoxide.
  • Stability: Stability under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant analyses often include spectroscopic methods (e.g., Nuclear Magnetic Resonance and Infrared Spectroscopy) to confirm structure and purity.

Applications

Scientific Uses

7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline has significant applications in scientific research:

  1. Anticancer Research: Investigated for its potential as an anticancer agent targeting specific kinases involved in tumor growth.
  2. Drug Development: Used as a scaffold for developing novel inhibitors against various biological targets, particularly in oncology.
  3. Biochemical Studies: Employed in studies investigating cellular signaling pathways and mechanisms of drug resistance.

This compound exemplifies the ongoing efforts in medicinal chemistry to develop effective therapeutic agents targeting critical pathways in disease processes.

Properties

CAS Number

2198358-47-1

Product Name

7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline

IUPAC Name

7-fluoro-4-(1-methylpyrrolidin-3-yl)oxyquinazoline

Molecular Formula

C13H14FN3O

Molecular Weight

247.273

InChI

InChI=1S/C13H14FN3O/c1-17-5-4-10(7-17)18-13-11-3-2-9(14)6-12(11)15-8-16-13/h2-3,6,8,10H,4-5,7H2,1H3

InChI Key

WULJNVQFFPQTDC-UHFFFAOYSA-N

SMILES

CN1CCC(C1)OC2=NC=NC3=C2C=CC(=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.